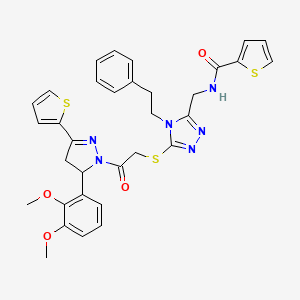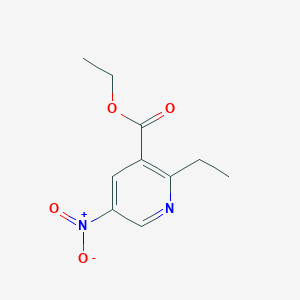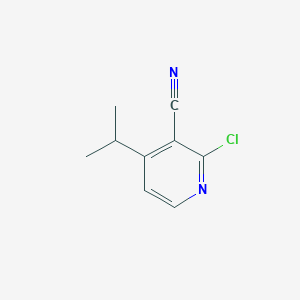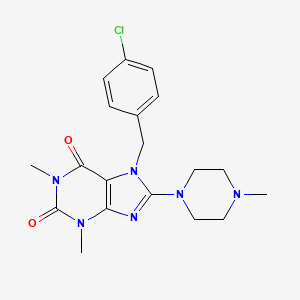
Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction such as a Biginelli reaction or a similar multi-component reaction. The ethoxyphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached. Techniques such as X-ray crystallography could be used to determine the exact structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions, depending on the conditions. The thioxo group could potentially be reduced, and the ethoxyphenyl group could participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound is synthesized using specific reactions like the Biginelli reaction and is analyzed for its crystal structure. This analysis provides insights into the molecular arrangement and properties of the compound (Begum & Vasundhara, 2009).
Fluorescence Properties
- The compound demonstrates active fluorescence properties, which are valuable in various research applications, particularly in bioimaging and molecular tagging (Al-Masoudi et al., 2015).
Antimicrobial and Enzyme Assay Studies
- It serves as a precursor for derivatives that show antimicrobial properties. This application is significant in the development of new antibiotics and studying microbial resistance mechanisms. Additionally, enzyme assay studies have been conducted to understand the interaction of these compounds with biological systems (Tiwari et al., 2018).
Hypotensive Activity
- Research indicates its potential in synthesizing derivatives with hypotensive activity, making it valuable in cardiovascular research (Fazylov et al., 2016).
Diverse Chemical Synthesis
- The compound is used in the synthesis of various chemically significant derivatives, including thiazolopyrimidines and thiazolodipyrimidines, highlighting its versatility in chemical synthesis (Sherif et al., 1993).
Ionic Liquid-Promoted Synthesis
- It's utilized in the synthesis of novel compounds using ionic liquids, a more environmentally friendly and efficient method. This approach is gaining traction in green chemistry (Nikalje et al., 2017).
Microwave Assisted Synthesis
- Microwave irradiation is employed in its synthesis, enhancing the efficiency and yield of the process. This modern technique is important for rapid and energy-efficient synthesis in chemical research (Youssef & Amin, 2012).
Ionic Liquids Catalyst Approach
- The compound has been synthesized using ionic liquids as catalysts, emphasizing the role of novel catalytic systems in improving reaction efficiency (Cahyana et al., 2022).
Anticancer Activity Studies
- It is used as a basis for compounds with potential anticancer activity, underlining its importance in medicinal chemistry and drug development (Ibrahim et al., 2017).
Density, Viscosity, and Ultrasonic Properties
- Studies on its density, viscosity, and ultrasonic properties in various solutions contribute to understanding its physical and chemical behavior, which is crucial in materials science (Bajaj & Tekade, 2014).
Antihypertensive Activity
- The compound has been researched for its role in synthesizing molecules with antihypertensive activity, highlighting its potential therapeutic applications (Rana et al., 2004).
Propiedades
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-20-12-8-6-11(7-9-12)14-13(15(19)21-5-2)10(3)17-16(22)18-14/h6-9,14H,4-5H2,1-3H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUBJYCTQKCRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Dimethylamino)-3-oxo-2-phenylpropyl]but-2-ynamide](/img/structure/B2556144.png)
![N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556146.png)
![methyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556149.png)
![3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2556152.png)
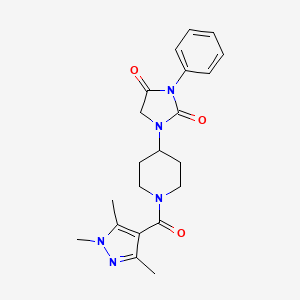
![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/no-structure.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2556157.png)


